1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
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Description
1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C16H25N5O3 and its molecular weight is 335.408. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Geometry
The crystal structure and molecular geometry of compounds closely related to 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione, such as 8-amino derivatives, have been detailed to understand their typical geometry and molecular interactions within crystals. These studies highlight the purine fused-ring system's planarity and the conformations of aminoalkyl side chains and morpholine rings, which may influence intermolecular hydrogen bonding and molecular overlap in the crystal lattice (Karczmarzyk & Pawłowski, 1997).
Ring-Opening Polymerization
Research into the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts, including the characterization of products formed, provides insights into the synthesis and potential applications of polymer materials based on morpholine dione structures. This study sheds light on the reactivity and polymerization behavior of morpholine-2,5-dione derivatives, indicating their potential in creating new polymeric materials (Chisholm et al., 2006).
Synthesis and Characterization of Derivatives
The synthesis and characterization of sulfur-transfer agents related to morpholine-3,5-dione derivatives underline the versatility of such compounds in chemical synthesis. These studies demonstrate how morpholine dione derivatives can be utilized in the synthesis of various functionalized molecules, thereby expanding the scope of their applications in chemical research (Klose et al., 1997).
Interactions Pattern in Pharmaceutically Relevant Polymorphs
Investigations into the interactions pattern in polymorphs of methylxanthines (caffeine, theobromine, and theophylline) offer a glimpse into how structural modifications, such as methylation, affect the biological activity and interaction capabilities of purine derivatives. This research is crucial for designing drugs with specific pharmacological profiles, leveraging the structural flexibility of purine-2,6-dione derivatives (Latosińska et al., 2014).
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11(2)9-21-12(10-20-5-7-24-8-6-20)17-14-13(21)15(22)19(4)16(23)18(14)3/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNAIAREPCNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.